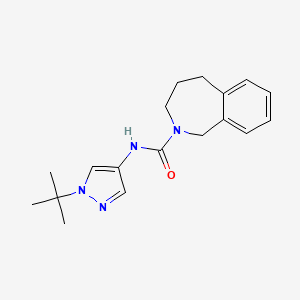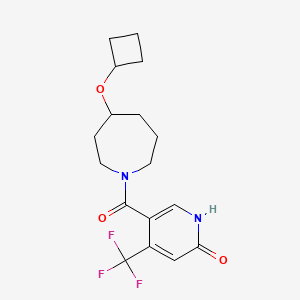
N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide, also known as TAK-659, is a novel small-molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which plays a critical role in the development and progression of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mécanisme D'action
N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of BCR signaling and downstream pathways, such as NF-κB and AKT. This results in decreased proliferation and survival of malignant B cells, as well as modulation of the immune microenvironment.
Biochemical and Physiological Effects
N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in vitro and in vivo. In addition, N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide has been shown to modulate the immune microenvironment, leading to increased infiltration of T cells and natural killer cells, as well as decreased levels of regulatory T cells and myeloid-derived suppressor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for B-cell malignancies. However, one limitation of N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide is its irreversible binding to BTK, which may lead to prolonged inhibition and potential toxicity.
Orientations Futures
For research on N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide include clinical trials in patients with B-cell malignancies, as well as studies on the optimal dosing and scheduling of N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide in combination with other targeted therapies. In addition, further investigation is needed to better understand the mechanism of action of N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide and its effects on the immune microenvironment. Finally, studies on the potential toxicity of N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide and its long-term effects on BTK signaling are also warranted.
Méthodes De Synthèse
The synthesis of N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrazole ring, which is achieved through a cyclization reaction. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent and selective inhibition of BTK signaling, as well as anti-tumor activity. In addition, N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide has shown promising results in combination with other targeted therapies, such as venetoclax, a BCL-2 inhibitor, and lenalidomide, an immunomodulatory drug.
Propriétés
IUPAC Name |
N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-18(2,3)22-13-16(11-19-22)20-17(23)21-10-6-9-14-7-4-5-8-15(14)12-21/h4-5,7-8,11,13H,6,9-10,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFYWOWMBXBJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)NC(=O)N2CCCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B7439600.png)

![(2R)-2-[[(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7439608.png)
![2-(2,5-Dimethylphenyl)-6-[3-[(1-methylpyrazol-4-yl)methyl]azetidine-1-carbonyl]-4,5-dihydropyridazin-3-one](/img/structure/B7439609.png)
![3-[1-(2,3-Difluoro-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7439616.png)
![3-[3-[4-(5-hydroxypentyl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one](/img/structure/B7439622.png)
![2-[[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]methyl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B7439634.png)

![2-methyl-6-[[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7439643.png)
![6-methyl-2-(methylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7439648.png)
![(3S,4R)-1-[(5-chloro-4-fluoro-2-hydroxyphenyl)methyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7439662.png)
![2-(6-fluoro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7439670.png)
![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide](/img/structure/B7439672.png)
![N-[(1R,2R)-4-[(4-chloropyrazol-1-yl)methyl]-2-hydroxycyclopentyl]-2-(3,5-diethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B7439684.png)